1-METHYL-3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Description
This compound features a pyrazole core substituted at three positions:
- 1-position: Methyl group, enhancing steric stability.
- 4-position: Carboxylic acid group, enabling salt formation and derivatization.
Its structure balances lipophilicity (from the pyrazole and methyl groups) and hydrophilicity (from the morpholine and carboxylic acid), making it suitable for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-15-8-9(12(18)19)10(14-15)11(17)13-2-3-16-4-6-20-7-5-16/h8H,2-7H2,1H3,(H,13,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAQFCTRGPPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-(morpholino)ethylamine under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-METHYL-3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at the 3-Position
Morpholine-Containing Analogues
- 1-Methyl-3-{[(3-Morpholinopropyl)amino]carbonyl}-1H-Pyrazole-4-Carboxylic Acid (CAS 1251925-29-7): Differs by a propyl chain instead of ethyl in the morpholinoethyl group.
b. Isoxazole-Substituted Compound ()
- N-[4-(Diethylamino)phenyl]-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide: Replaces the morpholinoethyl aminocarbonyl with a 5-methylisoxazole ring. Impact: The isoxazole’s electronegativity may enhance binding to targets like kinases but reduce solubility compared to morpholine derivatives .
Trifluoromethyl-Substituted Analogues
- 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 113100-53-1) :
Halogenated Aryl Derivatives
Bis-Pyrazole Derivatives
Research Implications
- Pharmaceuticals: The morpholinoethyl group may enhance solubility in kinase inhibitors (e.g., mTOR or PI3K targets) compared to CF₃ or aryl analogues.
- Agrochemicals : Less stable than trifluoromethyl derivatives but offers tunable polarity for foliar applications .
Biological Activity
1-Methyl-3-{[(2-morpholinoethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-methyl-3-(1-morpholin-4-ylpropan-2-ylcarbamoyl)pyrazole-4-carboxylic acid. Its molecular formula is , and it features a pyrazole ring with substituents that enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₄O₄ |
| Molecular Weight | 284.33 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Activity: Preliminary studies suggest that this compound may have antimicrobial properties, particularly against resistant bacterial strains. In vitro tests have shown effective inhibition of certain Gram-positive bacteria.
Anticancer Potential: The compound has been investigated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may activate caspase pathways, leading to programmed cell death.
Neuroprotective Effects: Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition: The compound can interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation: It may bind to various receptors, influencing cellular signaling cascades.
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 0.78 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating significant antibacterial potential.
Study 2: Anticancer Properties
In vitro experiments on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting its potential as an anticancer agent.
Study 3: Neuroprotective Effects
Research conducted on murine models indicated that administration of the compound resulted in decreased markers of neuroinflammation and improved cognitive function in models of neurodegeneration. This suggests a promising role in neuroprotection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
